Methyl L-2-(4-fluorophenyl)glycinate HCl

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (CAS 916602-09-0) is a protected, chiral amino acid derivative characterized by an L-configuration at the α-carbon, a 4-fluorophenyl substituent, and a methyl ester group. With a molecular formula of C₉H₁₁ClFNO₂ and a molecular weight of 219.64 g/mol, this compound serves as a versatile building block in organic and medicinal chemistry.

Molecular Formula C9H11ClFNO2
Molecular Weight 219.64
CAS No. 916602-09-0
Cat. No. B3030539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl L-2-(4-fluorophenyl)glycinate HCl
CAS916602-09-0
Molecular FormulaC9H11ClFNO2
Molecular Weight219.64
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
InChIKeyJLGSKYIBZLQSFR-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: Methyl L-2-(4-fluorophenyl)glycinate HCl (CAS 916602-09-0) — A Chiral Amino Acid Ester for Asymmetric Synthesis


Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (CAS 916602-09-0) is a protected, chiral amino acid derivative characterized by an L-configuration at the α-carbon, a 4-fluorophenyl substituent, and a methyl ester group . With a molecular formula of C₉H₁₁ClFNO₂ and a molecular weight of 219.64 g/mol, this compound serves as a versatile building block in organic and medicinal chemistry . Its primary role is as an intermediate for the asymmetric synthesis of complex molecules, leveraging its defined stereochemistry to introduce a chiral center with a fluorinated aromatic moiety into target structures . The compound is typically supplied as a solid powder with a purity of ≥97% and is stored at room temperature [1].

The Chiral Purity Imperative: Why Methyl L-2-(4-fluorophenyl)glycinate HCl (CAS 916602-09-0) Cannot Be Replaced by Racemates or the D-Enantiomer


In asymmetric synthesis, the stereochemistry of a building block is paramount; substituting a single enantiomer with its racemate (RS-mixture) or opposite enantiomer fundamentally alters the downstream product's 3D structure and biological activity [1]. Methyl L-2-(4-fluorophenyl)glycinate HCl provides a defined L-(S) chiral center, which is essential for constructing molecules that interact with chiral biological targets like enzymes and receptors [2]. Using a racemic mixture (e.g., CAS 42718-18-3) introduces a 50% yield loss and complex purification challenges, while the D-enantiomer (CAS 439213-22-6) will produce a diastereomeric product with unpredictable and likely diminished or altered pharmacological properties [3]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation: Procurement Evidence for Methyl L-2-(4-fluorophenyl)glycinate HCl (CAS 916602-09-0)


Enantiomeric Excess: Methyl L-2-(4-fluorophenyl)glycinate HCl Provides 99.0% e.e. for Stereospecific Synthesis

Methyl L-2-(4-fluorophenyl)glycinate HCl is distinguished from its racemic counterpart (CAS 42718-18-3) and the D-enantiomer (CAS 439213-22-6) by its high enantiomeric purity. A crystallisation-induced resolution process of the racemic methyl ester yields the (S)-(+)-enantiomer with an enantiomeric excess of 99.0% [1]. This high e.e. ensures that downstream products are stereochemically pure, a prerequisite for many pharmaceutical applications.

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Synthetic Utility as an Intermediate: L-4-Fluorophenylglycine is a Key Precursor for the Antiemetic Drug Aprepitant

The L-configuration of 4-fluorophenylglycine is essential for its role as a pharmaceutical intermediate. It is a key building block in the synthesis of aprepitant, a clinically used NK1 receptor antagonist [1]. Biocatalytic methods, such as amidase immobilization, are specifically developed for the asymmetric synthesis of L-4-fluorophenylglycine, demonstrating its high industrial value. In contrast, the D-enantiomer (CAS 19883-58-0) or racemate (CAS 7292-73-1) are not viable substitutes as they would lead to the inactive diastereomer of the final drug.

Pharmaceutical Intermediate Aprepitant Synthesis Biocatalysis

Biological Activity Differentiation: L-4-Fluorophenylglycine Exhibits Antidepressant-like Effects via ASCT1/2 Inhibition

The biological activity of the L-enantiomer of 4-fluorophenylglycine (the parent acid) is distinct and well-defined. Studies demonstrate that L-4-fluorophenylglycine (L-4FPG) acts as an inhibitor of the neutral amino acid transporter ASCT1/2, leading to antidepressant-like effects in mouse models [1]. In the forced swimming test, L-4FPG significantly reduced immobility time, an effect that was reversed by the mTOR inhibitor rapamycin and the AMPA receptor antagonist CNQX [1]. While these studies were performed on the free acid, they establish the pharmacological relevance of the L-stereochemistry. The D-enantiomer is not reported to have this specific mechanism of action, and its use in such assays would introduce confounding variables.

Pharmacology ASCT Transporter Antidepressant

Isoform-Selective Channel Modulation: Fluorophenyl Glycine Derivatives Demonstrate KCNA1 vs. KCNA2 Selectivity

The strategic placement of fluorine atoms on the phenyl ring of glycine derivatives, as exemplified by the 4-fluorophenyl group, is a key design element for achieving isoform-selective potassium channel activation [1]. Research has shown that adjusting fluorine positioning on the phenyl ring of glycine-based compounds can create molecules that selectively activate KCNA1 (Kv1.1) channels while being inactive against the closely related KCNA2 (Kv1.2) and KCNQ2/3 channels [1]. This level of selectivity is a function of the precise molecular structure, including the 4-fluoro substitution and the glycine scaffold. Analogs lacking the 4-fluoro group or with different halogen substitutions do not exhibit the same selectivity profile [1].

Potassium Channel KCNA1 Isoform Selectivity

Synthetic Route Efficiency: Esterification of L-4-Fluorophenylglycine Achieves 100% Yield

The synthesis of Methyl L-2-(4-fluorophenyl)glycinate HCl from the parent amino acid can be achieved with quantitative efficiency. A reported procedure for the methyl-esterification of L-phenylalanine using thionyl chloride in methanol yields 100% of the corresponding methyl ester hydrochloride . This method is directly applicable to the synthesis of CAS 916602-09-0 from L-4-fluorophenylglycine (CAS 19883-57-9), demonstrating a high-yielding, scalable route. This contrasts with alternative esterification methods that may produce lower yields or require more complex purification.

Esterification Synthetic Yield Process Chemistry

Defined Application Scenarios for Methyl L-2-(4-fluorophenyl)glycinate HCl (CAS 916602-09-0)


Asymmetric Synthesis of Aprepitant and Related NK1 Antagonists

This compound is the optimal starting material for introducing the chiral (S)-4-fluorophenylglycine moiety into NK1 receptor antagonists like aprepitant. The defined L-stereochemistry is essential for the drug's activity, and the methyl ester protecting group allows for selective peptide coupling or other transformations [1]. Using the racemate or D-enantiomer would result in an inactive diastereomer, necessitating complex and costly separation steps. Procurement of CAS 916602-09-0 ensures a direct, high-purity route to the desired chiral intermediate [1].

Structure-Activity Relationship (SAR) Studies on Ion Channels

For researchers developing isoform-selective potassium channel modulators, Methyl L-2-(4-fluorophenyl)glycinate HCl serves as a key building block for constructing a focused library of fluorophenyl glycine derivatives [1]. Its defined L-configuration and 4-fluoro substitution are critical for exploring the chemical space that yields selectivity for KCNA1 (Kv1.1) over KCNA2 (Kv1.2) and KCNQ2/3 channels [1]. The methyl ester provides a convenient handle for further derivatization while maintaining the core pharmacophore. This application is supported by class-level evidence showing that fluorine positioning on the phenyl ring is a primary determinant of isoform selectivity [1].

Synthesis of Chiral Building Blocks via Hydrolysis

The methyl ester hydrochloride is a stable and easily handled form for storing and shipping the chiral amino acid. It can be readily hydrolyzed to yield the free amino acid, L-4-fluorophenylglycine (CAS 19883-57-9), which has demonstrated biological activity as an ASCT1/2 inhibitor and antidepressant-like effects in vivo [1]. This two-step process (procurement of ester followed by hydrolysis) offers a reliable and scalable method for obtaining the enantiopure free acid, which may be less stable or more expensive to source directly [1].

Asymmetric Catalysis and Ligand Design

The chiral α-amino acid framework of Methyl L-2-(4-fluorophenyl)glycinate HCl is a valuable scaffold for designing chiral ligands and catalysts. The 4-fluorophenyl group introduces a unique electronic environment that can influence catalytic activity and selectivity. The L-configuration provides a defined chiral environment for asymmetric induction. This compound can be elaborated into various ligand classes (e.g., oxazolines, Schiff bases) for use in asymmetric transformations, where its defined stereochemistry is non-negotiable [1].

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